molecular formula C18H17N3O2 B5079400 2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide

2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide

Cat. No.: B5079400
M. Wt: 307.3 g/mol
InChI Key: PYWZDSCXFFIBGD-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Coupling Reaction: The pyrazole derivative is then coupled with a substituted benzene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Acetylation: The final step involves the acetylation of the amine group with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a carbonyl group.

    Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: Investigated for its potential use in organic electronics and as a building block for more complex molecular structures.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A simple five-membered ring with two nitrogen atoms.

    Indole: Another heterocyclic compound with a fused benzene and pyrrole ring.

    Imidazole: A five-membered ring with two nitrogen atoms at non-adjacent positions.

Uniqueness

2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide is unique due to the presence of both a pyrazole ring and a methoxy group, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-12-18(22)20-16-7-3-5-14(11-16)13-4-2-6-15(10-13)17-8-9-19-21-17/h2-11H,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWZDSCXFFIBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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